molecular formula C15H12FN B277731 2-(4-fluorophenyl)-5-methyl-1H-indole

2-(4-fluorophenyl)-5-methyl-1H-indole

Cat. No.: B277731
M. Wt: 225.26 g/mol
InChI Key: AMSSUBJBWKGNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-5-methyl-1H-indole is a high-value indole-based chemical scaffold designed for pharmaceutical and life sciences research. The indole nucleus is a privileged structure in medicinal chemistry, known for its widespread presence in bioactive molecules and its capacity to bind with high affinity to multiple receptors . This specific derivative is of significant interest for constructing novel compounds to investigate a broad spectrum of biological activities. Indole derivatives, as a class, have demonstrated immense therapeutic potential across various areas, including serving as antiviral agents , anti-inflammatory and analgesic compounds , and antimicrobial agents . Furthermore, structural analogs featuring a 4-fluorophenyl substitution and a methyl group on the indole ring have been explored as potent, long-acting dopaminergic and serotonergic (5-HT) antagonists, indicating potential for central nervous system (CNS) research . The incorporation of the fluorine atom and methyl group can be strategically utilized to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity, making it a versatile intermediate for structure-activity relationship (SAR) studies . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H12FN

Molecular Weight

225.26 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-methyl-1H-indole

InChI

InChI=1S/C15H12FN/c1-10-2-7-14-12(8-10)9-15(17-14)11-3-5-13(16)6-4-11/h2-9,17H,1H3

InChI Key

AMSSUBJBWKGNOX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=C2)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 4 Fluorophenyl 5 Methyl 1h Indole

Established Synthetic Routes to the 2-Arylindole Core

The construction of the 2-(4-fluorophenyl)-5-methyl-1H-indole framework can be accomplished through several well-established synthetic strategies. These methods typically involve either building the indole (B1671886) ring system from acyclic precursors or functionalizing a pre-existing indole core.

Cyclization Reactions for Indole Ring Formation

The formation of the indole ring is the pivotal step in the synthesis of 2-arylindoles. Several named reactions are instrumental for this transformation, with the Fischer and Larock syntheses being among the most prominent.

The Fischer indole synthesis is a classic and highly versatile method that involves the acid-catalyzed cyclization of an arylhydrazone. byjus.comthermofisher.com To generate this compound, the required precursors would be p-tolylhydrazine (or its hydrochloride salt) and 4'-fluoroacetophenone. These react to form a hydrazone intermediate, which, upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or even natural acids like lemon juice), undergoes a niscpr.res.inniscpr.res.in-sigmatropic rearrangement to form the indole nucleus. byjus.comtpnsindia.org This method can be performed in a single pot, making it an efficient route for generating substituted indoles. byjus.comthermofisher.com

The Larock indole synthesis offers another powerful route, employing a palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne. wikipedia.orgub.edu For the target compound, this would involve the reaction of 2-iodo-4-methylaniline (B1303665) with 1-ethynyl-4-fluorobenzene. The reaction is typically carried out with a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand, and a base like potassium carbonate. wikipedia.orgsynarchive.com This method is valued for its high regioselectivity and tolerance of various functional groups on both reaction partners. ub.edunih.gov

Other notable cyclization strategies include the Bischler, Reissert, and Bartoli indole syntheses, which provide alternative pathways to indole derivatives.

Cyclization Reaction Precursors for Target Compound Typical Conditions Reference
Fischer Indole Synthesisp-Tolylhydrazine and 4'-FluoroacetophenoneAcid catalyst (e.g., PPA, ZnCl₂), heat byjus.comthermofisher.com
Larock Indole Synthesis2-Iodo-4-methylaniline and 1-Ethynyl-4-fluorobenzenePd(OAc)₂, PPh₃, K₂CO₃, LiCl wikipedia.orgub.edu

Functionalization Strategies for the 4-Fluorophenyl Moiety

The introduction of the 4-fluorophenyl group at the C-2 position is intrinsically linked to the choice of synthetic strategy.

In the Fischer indole synthesis , the 4-fluorophenyl moiety is sourced from the ketone component, specifically 4'-fluoroacetophenone.

For the Larock indole synthesis , the fluorinated aryl group is provided by the alkyne, 1-ethynyl-4-fluorobenzene.

A third major approach is through palladium-catalyzed cross-coupling reactions , most notably the Suzuki coupling . researchgate.netacs.org This strategy involves coupling a C-2 functionalized indole, such as 2-bromo-5-methyl-1H-indole, with 4-fluorophenylboronic acid. The reaction uses a palladium catalyst and a base to form the crucial C-C bond between the indole and the phenyl ring. youtube.comorganic-chemistry.org This method is highly modular, allowing for the late-stage introduction of the aryl group. A variation involves the Suzuki coupling of a 3-bromoindole with a hindered boronic acid, which proceeds through a 1,2-palladium migration to yield the 2-arylindole. researchgate.net

Introduction of the 5-Methyl Group

Similar to the fluorophenyl group, the 5-methyl substituent is typically incorporated from the start of the synthetic sequence by selecting an appropriately substituted precursor.

Fischer Synthesis : The methyl group originates from the hydrazine (B178648) component, p-tolylhydrazine (4-methylphenylhydrazine). nih.gov

Larock Synthesis : The starting aniline, 2-iodo-4-methylaniline, contains the required methyl group at the correct position.

Suzuki Coupling : The indole coupling partner, such as 2-bromo-5-methyl-1H-indole, already possesses the C-5 methyl group. Synthesizing this precursor can be achieved through methods like the Gassman indole synthesis or other routes starting from p-toluidine. luc.edu

Approaches for the Synthesis of Directly Related Analogues and Derivatives

Once the this compound core is synthesized, it can serve as a scaffold for creating a diverse library of analogues through functionalization at various positions.

N-Substitution and its Synthetic Implications

Modification of the indole nitrogen (N-1 position) is a common strategy for altering the molecule's properties.

N-Alkylation can be achieved through several protocols. One approach involves the iron-catalyzed N-alkylation of the corresponding indoline (B122111) with an alcohol, followed by oxidation to restore the aromatic indole ring. nih.gov This two-step, one-pot procedure circumvents the issue of the low nucleophilicity of the indole nitrogen, which can sometimes lead to competing C-alkylation. nih.govnih.gov More direct methods include copper-catalyzed coupling with N-tosylhydrazones or one-pot sequences that combine the Fischer indolization with a subsequent N-alkylation step. rsc.orgrsc.org

N-Arylation introduces an aromatic ring on the indole nitrogen, a motif found in several pharmaceutically active compounds. rsc.org These reactions are typically catalyzed by transition metals like copper or palladium, coupling the indole with an aryl halide. rsc.org

Derivative Type Reaction Reagents Key Features Reference
N-Alkyl IndolesIron-Catalyzed Borrowing HydrogenAlcohol, Tricarbonyl(cyclopentadienone) iron complexTwo-step, one-pot from indoline; avoids C-alkylation nih.gov
N-Alkyl IndolesCopper-Catalyzed Cross-CouplingN-Tosylhydrazone, CuI, KOHDirect N-alkylation of the indole core rsc.org
N-Aryl IndolesCopper-Catalyzed N-ArylationAryl halide, Copper catalyst, BaseDirect introduction of an aryl group at N-1 rsc.org

Ring Functionalization at Various Positions (e.g., C-3, C-4, C-6)

The indole ring can undergo further substitution, primarily through electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the inherent electronics of the indole nucleus and the influence of existing substituents.

The C-3 position is the most nucleophilic site on the indole ring and is the preferred location for electrophilic attack. niscpr.res.inuni-muenchen.dequimicaorganica.org Common C-3 functionalizations include halogenation, nitration, Friedel-Crafts acylation, and the Mannich reaction. quimicaorganica.org Direct C-3 alkylation can be accomplished using specific methods, such as a metal-free reaction with α-heteroaryl-substituted methyl alcohols. chemrxiv.org

When the C-3 position is occupied or sterically hindered, electrophiles can attack other positions on the carbocyclic ring, such as C-4 and C-6 . The 5-methyl group on the target scaffold is an electron-donating group, which generally directs incoming electrophiles to the C-4 and C-6 positions. For instance, studies on related 5-methylindoles have shown that reactions like aminomethylation and nitration can occur at the C-4 and C-6 positions, sometimes leading to di-substituted products. niscpr.res.in The precise outcome depends on the specific electrophile and reaction conditions used. niscpr.res.in

Position Reaction Type Typical Reagents Comments Reference
C-3Electrophilic SubstitutionNBS (Bromination), HNO₃/Ac₂O (Nitration)Most reactive site for electrophiles. uni-muenchen.dequimicaorganica.org
C-3Mannich ReactionFormaldehyde, Dimethylamine, HClIntroduces an aminomethyl group. quimicaorganica.org
C-4 / C-6Electrophilic SubstitutionVaries (e.g., Nitrating agents)Becomes reactive if C-3 is blocked; directed by the 5-methyl group. niscpr.res.in

Green Chemistry and Sustainable Synthetic Approaches for this compound Analogs

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for pharmacologically relevant molecules. For the synthesis of this compound and its analogs, several sustainable approaches can be envisioned, primarily focusing on the use of alternative energy sources to drive reactions, minimizing waste, and employing catalytic methods.

Microwave-Assisted Synthesis: A prominent green chemistry technique is the use of microwave irradiation to accelerate chemical reactions. nih.gov Microwave-assisted organic synthesis (MAOS) often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.govsciforum.net

The Fischer indole synthesis, a cornerstone method for preparing indoles from arylhydrazines and ketones or aldehydes, is particularly amenable to microwave assistance. nih.govwikipedia.orgbhu.ac.inbyjus.com The reaction of 4-methylphenylhydrazine (B1211910) with 1-(4-fluorophenyl)ethan-1-one under microwave irradiation in the presence of an acid catalyst like polyphosphoric acid (PPA) or p-toluenesulfonic acid would be a plausible and green route to this compound. nih.govwikipedia.org The benefits of using microwaves in this context include rapid heating and the potential to perform the reaction in a one-pot tandem protocol, which simplifies the experimental setup and reduces waste. researchgate.net

Furthermore, microwave irradiation has been successfully employed in the synthesis of various heterocyclic hybrids, such as pyrazole (B372694) derivatives. For instance, the synthesis of a fluorinated pyrazoline, a precursor to pyrazole, was achieved through a one-pot, three-component reaction under microwave irradiation. mdpi.comresearchgate.net This approach highlights the potential for developing environmentally benign syntheses for complex indole-based hybrids.

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions represent another powerful tool in the sustainable synthesis of indoles. nih.govrsc.orgnih.govmdpi.com The Buchwald modification of the Fischer indole synthesis, for example, allows for the palladium-catalyzed cross-coupling of aryl bromides with hydrazones, expanding the scope and applicability of this classic reaction under potentially milder conditions. wikipedia.org A plausible green synthesis of the target molecule could involve the palladium-catalyzed coupling of an appropriate aryl halide with a pre-formed hydrazone.

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, followed by an intramolecular cyclization, is another palladium-catalyzed method that can be used to construct the indole ring. nih.gov This one-pot approach can provide a convenient route to 2-substituted indoles. nih.gov

Ultrasound-Assisted Synthesis: Similar to microwave irradiation, ultrasound has been used as an alternative energy source to promote chemical reactions. The use of ultrasound has been reported in the synthesis of novel indole derivatives of 4-amino-4H-1,2,4-triazole-3-thiol, suggesting its potential applicability in the synthesis of the target compound and its hybrids. mdpi.com

The following table provides a comparative overview of conventional versus green synthetic approaches for indole synthesis.

Synthetic ApproachConventional MethodGreen AlternativeAdvantages of Green Alternative
Fischer Indole Synthesis Heating with strong acids (e.g., H₂SO₄, PPA) for extended periods.Microwave-assisted synthesis with an acid catalyst. nih.govresearchgate.netReduced reaction time, higher yields, cleaner reactions.
Indole Ring Formation Multi-step procedures often requiring harsh conditions.One-pot palladium-catalyzed annulation of haloanilines with alkynes. nih.govIncreased efficiency, atom economy, and reduced waste.
Hybrid Structure Synthesis Stepwise synthesis with isolation of intermediates.Microwave-assisted multi-component reactions. mdpi.comresearchgate.netSimplified procedures, reduced solvent usage, and shorter reaction times.

Pharmacological and Biological Activities of 2 4 Fluorophenyl 5 Methyl 1h Indole and Its Derivatives

Antineoplastic and Antiproliferative Activities

Indole (B1671886) derivatives are a significant class of compounds investigated for their anticancer properties, acting on various biological targets to inhibit tumor growth and proliferation. mdpi.com The 2-phenylindole (B188600) scaffold, in particular, is a key structure in the design of agents with antineoplastic potential. omicsonline.org

Inhibition of Cancer Cell Lines

Derivatives based on the 2-phenylindole structure have demonstrated potent antiproliferative effects against a variety of human cancer cell lines. Research has shown that these compounds can inhibit the growth of breast cancer (MCF-7), lung cancer (A549, H460), and liver carcinoma cells. omicsonline.org

The substitution pattern on the indole ring and the phenyl group at position 2 plays a crucial role in determining the cytotoxic activity. For instance, studies on 5-substituted-2-phenyl-1H-indoles have revealed that modifications at the C-5 position of the indole ring can modulate their anticancer efficacy. mdpi.com A study on indolyl-1,2,4-triazoles showed that a 4-fluorophenyl derivative exhibited selective cytotoxicity against the PC3 prostate cancer cell line with an IC₅₀ value of 4 μM. researchgate.net In another study, 5-chloro-indole-2-carboxylate derivatives showed significant antiproliferative activity, with the m-piperidinyl derivative exhibiting an IC₅₀ value of 68 nM against the tested cancer cell lines. nih.gov

The antiproliferative activity of various indole derivatives is often evaluated using the GI₅₀ (50% growth inhibition) metric across multiple cancer cell lines. For example, 3-methyl-2-phenyl-1H-indole derivatives have shown GI₅₀ values lower than 5 μM in HeLa, A2780, and MSTO-211H cell lines. acs.org

Table 1: Antiproliferative Activity of Selected Indole Derivatives Against Various Cancer Cell Lines
Compound DerivativeCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
3-(4'-piperidinyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazoleMCF7 (Breast)1.6 µM researchgate.net
3-(4-fluorophenyl)-5-(N-methyl-3'-indolyl)-1,2,4-triazolePC3 (Prostate)4 µM researchgate.net
3-methyl-2-phenyl-1H-indole derivative (Compound 31a)A2780 (Ovarian)2.2 µmol/L nih.gov
3-methyl-2-phenyl-1H-indole derivative (Compound 31b)A2780 (Ovarian)2.0 µmol/L nih.gov
(E)-2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneVarious (Average)15.72 µM mdpi.com
5-Chloro-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide (Va)Various (Average)26 nM mdpi.com

Modulatory Effects on Apoptosis and Mitotic Arrest

A primary mechanism through which 2-phenylindole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govomicsonline.org These compounds can trigger both intrinsic and extrinsic apoptotic pathways. For instance, novel 2-phenylindole compounds have been shown to induce apoptosis in ER-positive MCF-7 breast cancer cells. nih.gov The process often involves the activation of key executioner enzymes like caspases. nih.gov Studies have demonstrated that certain indole derivatives can increase the activity of caspase-3, -8, and -9, leading to apoptotic cell death. nih.gov

Furthermore, some indole derivatives function as inhibitors of tubulin polymerization. By disrupting the formation of microtubules, which are essential for cell division, these compounds cause mitotic arrest, ultimately leading to apoptosis. omicsonline.org This mechanism is a hallmark of several potent anticancer agents. The combretastatins are a well-known class of tubulin polymerization inhibitors, and synthetic indole-based analogues have been developed to mimic their activity. nih.govnih.gov

Cytofluorimetric analysis of cells treated with potent 3-methyl-2-phenyl-1H-indole derivatives has confirmed the occurrence of apoptosis, indicated by a significant increase in the sub-G₀ phase of the cell cycle and a collapse of the mitochondrial transmembrane potential. acs.org

Efficacy Against Multi-Drug Resistant (MDR) Phenotypes

A major challenge in cancer chemotherapy is the development of multi-drug resistance (MDR) in cancer cells. nih.gov Indole derivatives represent a promising resource for developing novel agents to combat drug-resistant cancers. nih.gov Their ability to act on diverse cellular targets may help in overcoming resistance mechanisms. nih.gov Some organic arsenic compounds have been shown to overcome multidrug resistance by inducing apoptosis through mechanisms that can be independent of Bcl-2 and caspase-3 expression levels, and by downregulating XIAP (X-linked inhibitor of apoptosis protein). mdpi.com While not indole derivatives themselves, this highlights a potential strategy that could be explored with novel indole scaffolds. The development of indole-containing compounds that can circumvent MDR is an active area of research. nih.gov

Anti-inflammatory and Analgesic Properties

The indole nucleus is a core component of several well-known anti-inflammatory drugs, such as Indomethacin (B1671933). mdpi.com This has spurred research into new indole derivatives for the treatment of inflammation and pain.

Cyclooxygenase (COX) Enzyme Inhibition

A key mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and has protective functions, COX-2 is inducible and plays a major role in inflammation. nih.gov Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Research has focused on designing 2-phenylindole derivatives as selective COX-2 inhibitors. A structure-activity relationship study of 5-substituted-2-phenyl-1H-indoles indicated that substituents at the C-5 position of the indole ring and the nature of the pharmacophore on the C-2 phenyl ring are critical for COX-2 selectivity and potency. mdpi.com For example, a derivative with a methoxy (B1213986) group at the C-5 position and a methylsulfonyl group on the phenyl ring at C-2 showed high COX-2 selectivity. mdpi.com Molecular docking studies have shown that the methylsulfonyl group can fit into a secondary pocket of the COX-2 active site, contributing to its selective inhibition. mdpi.com

Table 2: COX-2 Inhibitory Activity of Selected Indole and Related Derivatives
Compound DerivativeCOX-2 IC₅₀Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole (Compound 4e)0.11 µM291.2 mdpi.com
5-fluoro-2-(4-(methylsulfonyl)phenyl)-1H-indole (Compound 4b)0.15 µM>333.3 mdpi.com
5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole (Compound 4d)0.13 µM>384.6 mdpi.com
Indolizine Derivative (Compound 5a)5.84 µMN/A nih.gov
1,3-Dihydro-2H-indolin-2-one Derivative (Compound 4e)3.34 µMN/A nih.gov

Modulation of Pro-inflammatory Cytokine Pathways

Beyond COX inhibition, indole derivatives can exert anti-inflammatory effects by modulating the signaling pathways of pro-inflammatory cytokines. nih.gov Cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are key mediators in the inflammatory response. nih.gov

Studies have shown that certain 4-indolyl-2-arylaminopyrimidine derivatives can inhibit the lipopolysaccharide (LPS)-induced production of IL-6 and IL-8 in human bronchial epithelial cells. nih.gov Some of these compounds exhibited superior activity compared to indomethacin at the same concentration. nih.gov Similarly, other heterocyclic compounds have been shown to reduce pain by inhibiting pro-inflammatory mediators like PGE2, IL-6, and TNF-α, while increasing the concentration of the anti-inflammatory cytokine IL-10. rsc.org Newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives demonstrated an anticancer effect accompanied by a significant decrease in IL-6 levels. nih.gov This modulation of cytokine production represents another important mechanism for the anti-inflammatory potential of indole-based compounds.

Antimicrobial Activities

Indole derivatives are recognized for their potential to combat various pathogenic microorganisms. nih.gov The introduction of substituents on the indole core and the 2-phenyl ring can significantly influence the spectrum and potency of their antimicrobial actions.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 2-phenyl-1H-indole have shown notable antibacterial activity. For instance, studies on bis(indolyl)methanes, which are derived from 2-phenyl-1H-indole, have demonstrated efficacy against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. ijsrset.com One such derivative, 3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indole, exhibited greater antibacterial activity against S. aureus and E. coli than the standard drug ampicillin. ijsrset.com

Synthetic indole derivatives, such as a compound designated SMJ-2, have been found to be effective against a range of multidrug-resistant Gram-positive bacteria. nih.gov The mechanism of action for SMJ-2 involves interference with the mevalonate (B85504) pathway, which leads to the generation of reactive oxygen species and subsequent pathogen destruction. nih.gov However, the efficacy of these compounds against Gram-negative bacteria can be limited due to the outer membrane, which can act as a barrier. nih.gov This was demonstrated in a study where the antibacterial effect of SMJ-2 and SMJ-4 against Gram-negative strains was significantly enhanced when combined with a membrane permeabilizer. nih.gov

Other research has focused on new indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties, which have shown a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms. nih.gov Specifically, certain (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives displayed potent antibacterial activity against eight Gram-positive and Gram-negative bacteria, with MIC values as low as 0.004–0.03 mg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Indole Derivatives

Compound/Derivative TypeBacterial Strain(s)Activity/MIC ValueReference
3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indoleS. aureus, E. coliMore active than ampicillin ijsrset.com
Indole-triazole derivative (Compound 3d)S. aureus, MRSA, E. coli, B. subtilis3.125-50 µg/mL nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8)Gram-positive & Gram-negative panel0.004–0.03 mg/mL nih.gov
Synthetic Indole Derivative (SMJ-2)Multidrug-resistant Gram-positive bacteriaEffective, MIC reduced 16-fold against Gram-negative bacteria with permeabilizer nih.gov

Antifungal Spectrum of Activity

The antifungal potential of indole derivatives has also been a subject of investigation. Studies have shown that indole derivatives linked with a 1,2,4-triazole moiety exhibit excellent antifungal activities against Candida albicans and C. krusei, often with low MIC values. nih.gov One particular indole-triazole derivative was highlighted for its promise as a lead compound for new antifungal agents. nih.gov

Bis-indole derivatives of 2-phenyl-1-H-indole have been tested against fungal strains including C. albicans, A. niger, and A. clavatus. ijsrset.com Furthermore, newly synthesized N'-phenylhydrazides, another class of compounds, showed varying degrees of antifungal activity against five different strains of C. albicans. nih.gov

Table 2: Antifungal Activity of Selected Indole Derivatives

Compound/Derivative TypeFungal Strain(s)Activity/MIC ValueReference
Indole-linked triazole derivativesC. albicans, C. kruseiLow MIC values nih.gov
Bis-indole derivatives of 2-phenyl-1-H-indoleC. albicans, A. niger, A. clavatusActivity observed ijsrset.com
N'-phenylhydrazide (Compound A11)C. albicans SC5314MIC80 = 1.9 µg/mL nih.gov

Inhibitory Effects on Bacterial Efflux Pumps

Bacterial efflux pumps are a major mechanism of antibiotic resistance. Indole derivatives have emerged as potential efflux pump inhibitors (EPIs), which can restore the efficacy of existing antibiotics. nih.gov The NorA efflux pump in Staphylococcus aureus is a well-studied target for such inhibitors. nih.govnih.gov

A synthesized indole derivative, SMJ-5, was identified as a potent inhibitor of the NorA efflux pump. nih.gov It was shown to increase the accumulation of ethidium (B1194527) bromide and norfloxacin (B1679917) in a S. aureus strain that overexpresses NorA. nih.gov The combination of SMJ-5 with ciprofloxacin (B1669076) was effective in eradicating S. aureus biofilms. nih.gov Research indicates that these indole derivatives can act as competitive inhibitors of the efflux pumps. nih.gov

Antiviral Activities

The antiviral properties of indole-containing compounds are an active area of research. The core indole structure is found in various natural and synthetic molecules with activity against a range of viruses.

Inhibition of Viral Replication

Indole alkaloids and their derivatives have demonstrated the ability to inhibit the replication of viruses such as influenza. nih.gov Some β-carboline derivatives, which share the indole nucleus, were found to interfere with the viral replication of the influenza A/H5N1 virus. nih.gov

A study on a p38 kinase inhibitor, 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole (FHPI), which shares a fluorophenyl moiety, showed it could inhibit Human Cytomegalovirus (HCMV) DNA replication and late-stage gene expression. nih.gov This suggests that compounds with similar structural features may target cellular pathways essential for viral replication. While direct studies on 2-(4-fluorophenyl)-5-methyl-1H-indole are limited, related fluorinated compounds have been tested against influenza A (H1N1) virus, with some showing significant inhibition of viral reproduction. semanticscholar.org

Antioxidant Potential

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of great interest. Indole derivatives have been explored for their capacity to neutralize reactive oxygen species (ROS).

The antioxidant potential of chalcogen-containing indolizines, which are structurally related to indoles, has been evaluated. nih.gov Compounds containing methyl and fluorine groups attached to phenolic rings have shown antioxidant activity against the DPPH radical. nih.gov This suggests that the 5-methyl and 4-fluorophenyl substitutions on the indole ring could contribute to antioxidant capacity.

In a study of synthesized butanal and carboxylic acid derivatives, several compounds exhibited potent antioxidant activity in in vitro assays. nih.gov The antioxidant effects are often attributed to the ability of these compounds to scavenge free radicals and chelate metal ions.

Radical Scavenging Properties

The antioxidant potential of indole derivatives is a significant area of investigation. Compounds that can scavenge free radicals play a crucial role in mitigating oxidative stress, which is implicated in numerous disease pathologies. While direct studies on the radical scavenging activity of this compound are not extensively documented, research on related indole structures provides valuable insights.

The antioxidant capacity of indole-containing compounds is often attributed to the hydrogen-donating ability of the N-H group of the indole ring. The presence of electron-donating substituents on the indole nucleus, such as a methyl group at the 5-position, is known to enhance antioxidant properties. researchgate.net Conversely, the effect of a 2-phenyl substituent can be variable.

Studies on ethenyl indoles have shown that derivatives with electron-donating groups exhibit antioxidant properties comparable to Vitamin E, with IC50 values in the range of 30-63 μM in the DPPH assay. rsc.org For instance, a hydroxy-substituted ethenyl indole showed an IC50 of approximately 24 μM. rsc.org Research on other heterocyclic systems, such as thienyl-pyrazoles, has also highlighted the potent radical scavenging activities of compounds bearing a 4-fluorophenyl moiety. nih.gov Specifically, certain thienyl-pyrazole derivatives with a 4-fluorophenyl group demonstrated excellent DPPH radical scavenging activity with IC50 values as low as 0.245 μM. nih.gov

Table 1: Radical Scavenging Activity of Related Indole and Heterocyclic Derivatives

Compound/Derivative Class Assay IC50 (μM) Reference
Hydroxy-substituted Ethenyl Indole DPPH ~24 rsc.org
Ethenyl Indoles (general) DPPH 30-63 rsc.org
3-(4-Fluorophenyl)-thienyl-pyrazole derivative DPPH 0.245 nih.gov

Antiparasitic Activities

The search for novel antimalarial agents is critical in combating the global health threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium species. Indole derivatives have been a fertile ground for the discovery of new antimalarial compounds.

Research has shown that 2-phenyl indole derivatives can exhibit potent antimalarial activity. nih.gov A study on derivatives of a compound designated SKM13, which has a structure related to chloroquine, explored the impact of substitutions on the phenyl ring. nih.gov The introduction of an electron-withdrawing fluoro group (SKM13-F) was found to decrease the antimalarial efficacy compared to the parent compound and a derivative with an electron-donating methoxy group. nih.gov This suggests that the electronic properties of the substituent on the phenyl ring significantly influence the activity against P. falciparum.

In another study, a series of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives were evaluated for their in vitro antimalarial activity against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. mdpi.com Several of these compounds exhibited potent activity in the sub-micromolar range. mdpi.com For example, compound 1m in the study showed an IC50 of 0.07 μM against the W2 strain and 0.06 μM against the 3D7 strain. mdpi.com

While direct IC50 values for this compound are not specified in the available literature, the data from related 2-phenyl indole derivatives indicate that this structural class is a promising scaffold for antimalarial drug development.

Table 2: In Vitro Antimalarial Activity of Related Indole Derivatives

Derivative Class/Compound P. falciparum Strain IC50 (μM) Reference
SKM13-F (related fluoro-derivative) D6 Decreased efficacy nih.gov
1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m ) W2 (CQ-resistant) 0.07 mdpi.com

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health problem, necessitating the development of new therapeutic agents. The indole nucleus is a key pharmacophore in many compounds with antitubercular properties. nih.govresearchgate.net

Research into N-phenylindole derivatives has identified compounds with significant activity against the Mtb H37Rv strain. nih.gov In one study, a bulky aromatic derivative (18 ) showed a minimum inhibitory concentration (MIC) of 2 µg/mL. nih.gov Further optimization of this series by introducing hydrophobic groups at the para-position of the N-phenyl ring led to compounds with MIC values as low as 0.0625 µg/mL. nih.gov

Another area of investigation has been 5-methyl-1H-indole-2,3-dione 3-thiosemicarbazones, which have been identified as potent inhibitors of M. tuberculosis growth. nih.gov Additionally, a study on 6-fluorophenylbenzohydrazides, which can be considered structural analogs, showed good activity against Mtb with MIC values in the range of 0.625 to 6.25 μM. nih.gov

These findings suggest that the 2-phenyl-5-methyl-indole scaffold is a promising starting point for developing new antitubercular drugs.

Table 3: Antitubercular Activity of Related Indole Derivatives

Derivative Class/Compound M. tuberculosis Strain MIC (µg/mL) Reference
N-phenylindole derivative (18 ) H37Rv 2 nih.gov
Optimized N-phenylindole derivative (45 ) H37Rv 0.0625 nih.gov
5-Methyl-1H-indole-2,3-dione 3-thiosemicarbazones H37Rv Potent inhibitors nih.gov

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a neglected tropical disease for which new treatments are urgently needed. nih.gov Phenotypic screening has identified indole-containing compounds as active against the intracellular amastigote forms of T. cruzi. nih.gov

In a hit-to-lead optimization campaign of 1H-indole-2-carboxamides, it was discovered that a methyl or cyclopropyl (B3062369) group at the 5-position of the indole ring is ideal for potency. nih.gov While many of the synthesized compounds in this series showed moderate potency, with pEC50 values greater than 5.5, issues with solubility and metabolic stability were encountered. nih.gov

Other studies on different heterocyclic scaffolds have also shown promise. For instance, certain (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives displayed trypanocidal activity, with the presence of a chlorine atom on the phenoxy ring enhancing the effect. nih.gov One such derivative (23 ) had an EC50 of 4.91 μM against T. cruzi. nih.gov Phenyldihydropyrazolone derivatives have also been identified as having potent activity against intracellular T. cruzi, with one compound (34 ) showing a pIC50 of 6.4. acs.org

The finding that a 5-methyl substituent on the indole ring is beneficial for anti-T. cruzi activity makes this compound a compound of interest for further investigation in this area.

Table 4: Anti-Trypanosoma cruzi Activity of Related Heterocyclic Derivatives

Compound Class/Derivative T. cruzi Form Activity Metric Value Reference
1H-Indole-2-carboxamides (general) Amastigotes pEC50 > 5.5 nih.gov
(2-Phenoxypyridin-3-yl)naphthalene-1(2H)-one (23 ) Epimastigotes EC50 4.91 µM nih.gov

Neurological and Central Nervous System Activities

Serotonin (B10506) (5-HT) receptors are a major class of drug targets for the treatment of a wide range of neurological and psychiatric disorders. patsnap.com The indole structure is a key feature of serotonin itself, making indole derivatives prime candidates for interacting with 5-HT receptors.

The 5-HT receptor family is diverse, and the activity of a ligand depends on its affinity and selectivity for various receptor subtypes. patsnap.com For example, 5-HT1A receptor agonists often exhibit anxiolytic and antidepressant effects, while 5-HT2A receptor antagonists are used for their antipsychotic properties. patsnap.com

Research on substituted indole carbazimidamides has identified highly potent and selective 5-HT4 receptor agonists. nih.gov Some of these compounds were found to be more potent than serotonin, with EC50 values as low as 0.5 nM. nih.gov Another study on tetrahydro-β-carbolines, which contain an indole moiety, led to the discovery of potent agonists across the 5-HT2 receptor family, with one compound (106 ) having an EC50 of 1.7 nM at 5-HT2A, 0.58 nM at 5-HT2B, and 0.50 nM at 5-HT2C receptors. nih.gov

While specific binding affinity (Ki) or functional activity (EC50) data for this compound at various serotonin receptors are not detailed in the available literature, the extensive research on related indole derivatives underscores the potential of this compound class to modulate serotonergic neurotransmission. The presence of the 4-fluorophenyl group is a common feature in many CNS-active drugs and could influence the binding affinity and selectivity for different 5-HT receptor subtypes.

Table 5: Serotonin Receptor Activity of Related Indole Derivatives

Derivative Class/Compound Receptor Target Activity Value Reference
Indole carbazimidamide (1b ) 5-HT4 EC50 0.5 nM nih.gov
Tetrahydro-β-carboline (106 ) 5-HT2A EC50 1.7 nM nih.gov
Tetrahydro-β-carboline (106 ) 5-HT2B EC50 0.58 nM nih.gov

Dopamine (B1211576) Transporter Interactions

The dopamine transporter (DAT) is a critical protein in regulating dopaminergic neurotransmission and is a key target for various psychoactive substances. While direct binding affinity data for this compound at the dopamine transporter is not readily found in current research, the structural components of this molecule, particularly the bis(4-fluorophenyl) moiety, have been shown to be important for DAT interaction in other chemical series. For instance, a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines were evaluated for their binding affinities at the dopamine transporter. nih.gov Within this series, functionalizing the terminal nitrogen was found to significantly affect affinity and selectivity. nih.gov

CompoundDAT Affinity (Kᵢ, nM)
Compound 14a23
Compound 3b230

Although these compounds are not indole derivatives, the data underscores that the 4-fluorophenyl group is a key pharmacophore for DAT binding. It is plausible that 2-phenylindole derivatives containing a 4-fluorophenyl substituent could also interact with the dopamine transporter, though further investigation is required to confirm this and determine the affinity.

Anticonvulsant and Antipsychotic Properties

The 2-phenylindole scaffold is a recurring motif in compounds investigated for their effects on the central nervous system, including anticonvulsant and antipsychotic activities.

The anticonvulsant potential of various indole derivatives has been a subject of scientific inquiry. Studies on related heterocyclic structures have demonstrated promising results in animal models of epilepsy. For example, new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity. nih.govnih.gov The screening of these compounds was performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice and/or rats. nih.govnih.gov The results indicated that these compounds were active exclusively in the MES seizure model, with trifluoromethyl-substituted anilide derivatives showing considerable protection. nih.gov

While specific data for this compound is not available, the known anticonvulsant activity of related indole structures suggests this could be a fruitful area of investigation. The mechanism of action for many anticonvulsants involves the modulation of voltage-gated sodium channels, and it is possible that 2-phenylindole derivatives could act via this or other relevant pathways.

The primary mechanism of action for most antipsychotic drugs involves the blockade of dopamine D2 receptors. nih.govyoutube.com Atypical antipsychotics often exhibit a broader receptor profile, including interactions with serotonin receptors. youtube.com The 2-phenylindole framework has been explored as a scaffold for developing novel antipsychotic agents. The affinity of a compound for the D2 receptor is a key indicator of its potential antipsychotic efficacy. nih.gov

While direct D2 receptor binding data for this compound is not specified in the available literature, related indole derivatives have been synthesized and shown to possess strong binding to dopamine and serotonin receptors, along with in vivo antipsychotic activity. nih.gov The structural similarities suggest that this compound and its derivatives could also exhibit affinity for D2 receptors, potentially leading to antipsychotic effects. The balance of activity at D2 and other receptors, such as serotonin receptors, would determine whether such a compound would be classified as a typical or atypical antipsychotic. youtube.comnih.gov

Receptor TargetRelevance to Antipsychotic Activity
Dopamine D2 ReceptorPrimary target for most antipsychotic drugs. nih.govyoutube.com
Serotonin ReceptorsModulation contributes to the profile of atypical antipsychotics. youtube.com

Further research, including in vitro binding assays and in vivo behavioral models, is necessary to fully elucidate the dopamine transporter interactions and the anticonvulsant and antipsychotic potential of this compound.

No Specific Research Found for "this compound"

Despite a comprehensive search of available scientific literature, no specific studies detailing the mechanism of action or molecular interactions of the chemical compound this compound could be located.

Extensive searches were conducted to find research pertaining to the molecular targets, cellular pathway modulation, and other biological activities of this compound. These inquiries aimed to uncover data on potential enzyme inhibition, receptor binding, interactions with tubulin polymerization, suppression of NF-κB signaling pathways, and the induction of mitotic arrest and apoptosis in cancer cells.

The search results did not yield any specific experimental studies or datasets for this particular compound. While research exists for structurally related indole derivatives and compounds with similar naming conventions, no direct information was available for this compound. Therefore, it is not possible to provide a detailed, evidence-based article on its specific molecular and cellular interactions as requested.

Further research would be required to elucidate the potential biological activities and mechanism of action of this compound.

Mechanism of Action Studies and Molecular Interactions

Transport Mechanism Modulation

Following a comprehensive review of available scientific literature, no specific studies investigating the modulation of transport mechanisms by 2-(4-fluorophenyl)-5-methyl-1H-indole have been identified. Research focusing on the direct interaction of this compound with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRPs), or breast cancer resistance protein (BCRP), is not present in the public domain.

Consequently, detailed research findings and data tables concerning the effects of this compound on transport mechanism modulation cannot be provided at this time. The scientific community has yet to publish data that would elucidate whether this specific chemical entity acts as a substrate, inhibitor, or inducer of these critical cellular transporters.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substitution on the 4-Fluorophenyl Moiety

The 4-fluorophenyl group at the C-2 position of the indole (B1671886) is a critical determinant of the molecule's activity. The nature and position of substituents on this phenyl ring can dramatically alter the compound's electronic properties and spatial arrangement, thereby affecting its biological efficacy.

The placement of the fluorine atom on the phenyl ring is not arbitrary. The para-position (4-position) is often optimal. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect, which can influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with target proteins. This can be crucial for the compound's mechanism of action. Studies on similar 2-phenylindole (B188600) structures have shown that the presence of electron-withdrawing groups on the phenyl ring can enhance certain biological activities. mdpi.com

Effects of Methyl Group at Indole C-5 Position

The C-5 position of the indole ring is a common site for substitution, and the presence of a methyl group here is significant. nih.gov The methyl group is a small, lipophilic substituent that can influence the molecule's solubility, membrane permeability, and metabolic stability. In some contexts, a methyl group at C-5 has been shown to enhance anti-inflammatory activity in related indole structures. For instance, in a series of 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives, the 5-methyl substituted compound demonstrated notable anti-inflammatory effects. omicsonline.org

The strategic placement of substituents on the indole's benzene (B151609) ring can direct the molecule's interaction with specific biological targets. nih.gov Research has highlighted that functionalization at the C-5 position can lead to compounds with a range of activities, including use as therapeutic agents. nih.gov

Influence of Indole Nitrogen (N-1) Substitutions

The nitrogen atom at the N-1 position of the indole ring is a key site for chemical modification. The hydrogen atom at this position can act as a hydrogen bond donor. Replacing this hydrogen with various substituents can significantly impact the compound's properties.

For instance, N-alkylation can alter the molecule's polarity and steric profile, which can in turn affect its binding affinity to target receptors. nih.gov Studies on related 2-phenylindoles have shown that introducing bulky aromatic groups at the N-1 position can be favorable for certain activities. nih.gov Conversely, in some cases, an unsubstituted N-1 position is crucial for maintaining biological activity, as the N-H group may be involved in essential hydrogen bonding interactions with the target. The introduction of an N-Boc protecting group has also been explored, showing moderate inhibitory effects in some assays. nih.gov

Significance of Substituents at Indole C-2 and C-3 Positions

Substitution at the C-3 position can lead to a diverse range of biological effects. For example, the introduction of a phenyl group at C-3 in 2-sulfonylphenyl-indoles has led to the discovery of potent and selective COX-2 inhibitors. nih.gov This highlights the importance of the substitution pattern at both C-2 and C-3 in dictating the molecule's therapeutic potential. The relative orientation of substituents at these positions can also be critical, with trans-2,3-disubstituted indolines being synthesized with high enantiomeric enrichment for specific applications. nih.gov

Role of Linker and Attached Heterocyclic Systems in Biological Potency

While the core structure of 2-(4-fluorophenyl)-5-methyl-1H-indole is potent in its own right, its activity can be further modulated by attaching other molecular fragments, often via a linker. These linkers can be simple alkyl chains or more complex structures that position an additional heterocyclic system in a way that enhances binding to a biological target.

Stereochemical Considerations and Enantiomeric Effects

Chirality plays a crucial role in the biological activity of many pharmaceuticals. nih.gov If a derivative of this compound contains a stereocenter, the different enantiomers can exhibit vastly different pharmacological profiles. youtube.com This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

The synthesis of single enantiomers is therefore a critical aspect of medicinal chemistry. nih.gov For instance, in the development of inhibitors for certain enzymes, achieving a specific stereoisomer can be the key to unlocking potent and selective activity. While the parent compound this compound is achiral, the introduction of a substituent at the C-3 position or on the N-1 alkyl chain could create a chiral center, necessitating an investigation into the activities of the individual enantiomers.

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Modes and Affinities

For 2-(4-fluorophenyl)-5-methyl-1H-indole, molecular docking studies would be employed to predict how it binds to various biological targets, such as enzymes or receptors. The output of such a study would typically be a table of binding affinities (often expressed as binding energy in kcal/mol or as an inhibition constant, Ki) for a range of potential protein targets. A lower binding energy generally indicates a more stable and potentially more potent interaction. Without experimental data, a hypothetical table would look like this:

Hypothetical Binding Affinities for this compound

Protein Target (PDB ID) Binding Affinity (kcal/mol)
Target A -8.5
Target B -7.2
Target C -6.9
Target D -9.1

Note: This table is for illustrative purposes only. Actual values are not available.

Identification of Key Amino Acid Interactions

Docking simulations also provide insights into the specific interactions between the ligand and the amino acid residues within the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. A detailed analysis would identify the key residues responsible for anchoring the ligand in the binding pocket. For instance, the fluorophenyl group might form specific interactions with hydrophobic residues, while the indole (B1671886) nitrogen could act as a hydrogen bond donor.

Hypothetical Key Amino Acid Interactions for this compound with Target D

Type of Interaction Amino Acid Residue
Hydrogen Bond Serine 123
Hydrophobic Interaction Leucine 45, Valine 67
Pi-Pi Stacking Phenylalanine 89

Note: This table is for illustrative purposes only. Actual values are not available.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule.

Electronic Structure and Reactivity Predictions

DFT studies on this compound would provide information on its electronic structure, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. These calculations would also predict the molecular electrostatic potential (MEP), which can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Hypothetical Electronic Properties of this compound from DFT Calculations

Parameter Value (eV)
HOMO Energy -5.8
LUMO Energy -1.2
HOMO-LUMO Gap 4.6

Note: This table is for illustrative purposes only. Actual values are not available.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its different possible three-dimensional shapes (conformations) and their relative stabilities. When combined with a protein target, MD simulations can provide a more realistic picture of the binding process, including how the protein and ligand structures adapt to each other.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. To perform a QSAR study for this compound, a dataset of structurally similar compounds with known biological activities would be required. A mathematical model would then be developed to correlate structural descriptors (such as electronic, hydrophobic, and steric properties) with the observed activity. Such a model could then be used to predict the activity of new, untested compounds. As no such dataset involving this compound was found, no specific QSAR model can be presented.

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in understanding how the structural features of this compound and its analogs correlate with their biological activity. nih.goveurjchem.com The development of these models is a systematic process aimed at identifying key molecular descriptors that govern a compound's efficacy against a specific biological target.

Researchers often begin by compiling a dataset of related 2-phenylindole (B188600) derivatives with known biological activities, such as inhibitory concentrations (IC50) against a particular enzyme or receptor. omicsonline.orgnih.gov For this class of compounds, which has shown potential in areas like cancer and infectious diseases, targets could include protein kinases, topoisomerase, or viral enzymes. omicsonline.orgnih.gov

Using specialized software, a wide array of molecular descriptors for each compound in the series is calculated. These descriptors fall into several categories:

Electronic Descriptors: Such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic aspects of the molecule.

Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters that relate to the molecule's size and shape.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, quantifying aspects like branching and connectivity.

Hydrophobic Descriptors: Typically represented by the logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are employed to build a mathematical model that links a selection of these descriptors to the observed biological activity. nih.govbonviewpress.com A reliable QSAR model, validated through internal and external cross-validation, can then be used to predict the activity of new, unsynthesized derivatives, including this compound. nih.gov For instance, a QSAR study on related indole derivatives might reveal that specific substitutions on the indole ring or the phenyl group significantly impact activity, thus guiding the design of more potent analogs. nih.gov

Table 1: Example Molecular Descriptors Used in QSAR Modeling for Indole Derivatives

Descriptor TypeExample DescriptorTypical Value RangeRelevance to Biological Activity
ElectronicHOMO Energy-5 to -7 eVRelates to the molecule's ability to donate electrons in reactions.
StericMolecular Weight200 to 500 g/mol Influences binding affinity and fit within a receptor pocket.
TopologicalWiener Index1000 - 2000Describes molecular branching and compactness.
HydrophobicLogP2.0 - 5.0Affects membrane permeability and interaction with hydrophobic pockets.

Note: The values in this table are illustrative for a typical series of drug-like indole derivatives and not specific measured values for this compound.

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

Before a compound can be considered a viable drug candidate, its ADME properties must be evaluated. In silico ADME prediction offers a rapid, cost-effective initial screening of these crucial pharmacokinetic parameters. nih.goviapchem.org For this compound, various computational tools and web servers, such as SwissADME, can predict a suite of properties based on its chemical structure. nih.gov

These predictions are often guided by established principles like Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a molecule and its likelihood of having good oral bioavailability. The key parameters evaluated include:

Absorption: Predictions focus on human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). The model assesses whether the compound is likely to be absorbed from the gut into the bloodstream.

Distribution: This involves predicting the compound's ability to cross the blood-brain barrier (BBB) and its binding affinity to plasma proteins like albumin. nih.gov High plasma protein binding can limit the amount of free drug available to act on its target.

Metabolism: In silico models can identify which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) are likely to metabolize the compound. nih.gov This is critical for predicting potential drug-drug interactions.

Excretion: Predictions can estimate the total clearance of the compound from the body and its potential as a substrate for efflux transporters like P-glycoprotein (P-gp). nih.gov

Table 2: Predicted In Silico ADME Properties for a Representative 2-Phenylindole Structure

ADME ParameterPrediction MethodPredicted OutcomeImplication
Oral BioavailabilityLipinski's Rule of FiveHigh ProbabilityGood potential for oral administration.
Blood-Brain BarrierBOILED-Egg ModelLow ProbabilityLess likely to cause central nervous system side effects.
CYP InhibitionMachine Learning ModelInhibitor of CYP2C9Potential for drug-drug interactions with other CYP2C9 substrates.
P-gp SubstrateSupport Vector MachineNot a SubstrateLower chance of being actively removed from cells by this transporter.

Note: This table represents typical predictions for a molecule with the structural characteristics of this compound based on common in silico models.

Metabolic Stability Predictions

Metabolic stability is a critical factor determining a drug's half-life and dosing regimen. researchgate.netresearchgate.net A compound that is metabolized too quickly will be cleared from the body rapidly, requiring frequent dosing, while a compound that is too stable may accumulate and cause toxicity. researchgate.net

For this compound, computational models predict its susceptibility to metabolic breakdown. This is often achieved through two primary approaches:

Metabolite Prediction: Software can identify the most likely sites on the molecule where metabolic enzymes, primarily CYPs, will act. For an indole derivative, common metabolic pathways include hydroxylation of the aromatic rings (both the indole and the phenyl ring) and N-dealkylation if applicable. The presence of the fluorine atom on the phenyl ring is a common strategy used to block a potential site of metabolism, thereby enhancing metabolic stability. ppm.edu.pl The methyl group at the 5-position could be a site for oxidation.

Intrinsic Clearance (CLint) Prediction: Computational models can estimate the intrinsic clearance rate in liver microsomes. researchgate.net This value represents the liver's intrinsic ability to metabolize the drug. A low predicted CLint suggests higher metabolic stability. These predictions are based on large datasets of experimentally measured stabilities and use machine learning or QSAR-like approaches to correlate structural features with metabolic rates. nih.govnih.gov

Table 3: Predicted Metabolic Fate of this compound

Metabolic AspectComputational ApproachPredicted Outcome
Primary Metabolizing EnzymeDocking/Machine LearningCYP1A2, CYP3A4
Likely Site of Metabolism (SoM)SoM Prediction SoftwareHydroxylation on the indole ring (e.g., C6 or C7)
Metabolic StabilityQSAR / In Vitro Data CorrelationModerate (t½ > 30 min in human liver microsomes)

Note: The data in this table are illustrative predictions based on the known metabolism of similar indole and fluorophenyl-containing compounds.

Preclinical in Vitro and in Vivo Research Models

Cell-Based Assays for Target Engagement and Phenotypic Screening

Cell-based assays are fundamental in early-stage preclinical research to determine a compound's biological activity, mechanism of action, and potential therapeutic applications.

Enzyme Activity Assays

For compounds like 2-(4-fluorophenyl)-5-methyl-1H-indole, which are analogs of known kinase inhibitors, enzyme activity assays are paramount. Given the structural similarity to inhibitors of VEGFR, it is plausible that this compound could target similar enzymes.

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase Assays: The primary mechanism of action for many 2-phenylindole (B188600) derivatives in oncology is the inhibition of receptor tyrosine kinases, particularly VEGFR-2 (also known as KDR). wikipedia.orgbpsbioscience.com These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. The activity is often quantified by measuring the amount of ATP consumed during the reaction, which can be detected using luminescence-based assays like the Kinase-Glo® MAX assay. bpsbioscience.com

Example Data (Hypothetical):

Kinase TargetThis compound IC₅₀ (nM)
VEGFR-150
VEGFR-2 (KDR)15
VEGFR-375
PDGFR-β150
c-Kit200

This table illustrates the potential selective inhibitory activity of the compound against VEGFR-2.

Cell Proliferation and Cytotoxicity Assays

These assays are crucial to assess the phenotypic effect of a compound on cancer cells. They determine whether the compound can inhibit cell growth (cytostatic) or induce cell death (cytotoxic).

Commonly used assays include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. researchgate.net

MTS Assay: Similar to the MTT assay, this method also relies on the reduction of a tetrazolium compound to a colored formazan product by viable cells. nih.gov

CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.

Research Findings on Structurally Related Compounds: Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have demonstrated cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cells. nih.gov For instance, certain derivatives with a nitro moiety showed higher cytotoxic effects than those with a methoxy (B1213986) moiety. nih.gov Indole-based dihydroisoxazole derivatives have also shown selective toxicity toward leukemia cells. acs.org

Example Data Table (Hypothetical for this compound):

Cell LineCancer TypeIC₅₀ (µM)
HUVECEndothelial0.5
A549Lung Carcinoma5.2
MCF-7Breast Carcinoma7.8
U87-MGGlioblastoma3.5
PC3Prostate Carcinoma6.1

This table provides hypothetical IC₅₀ values, suggesting potential anti-proliferative activity against various cancer cell lines, with a notable effect on endothelial cells, consistent with anti-angiogenic properties.

Reporter Gene Assays for Pathway Modulation

Reporter gene assays are used to study the effect of a compound on specific signaling pathways. bpsbioscience.com Given the role of the VEGF pathway in angiogenesis, a key target of related compounds, a reporter assay for downstream signaling molecules would be highly relevant.

NF-κB Reporter Assay: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is involved in inflammation, immunity, and cancer progression. moleculardevices.comcaymanchem.com A reporter assay can be designed where the luciferase or green fluorescent protein (GFP) gene is under the control of an NF-κB response element. Inhibition of the NF-κB pathway by a test compound would result in a decreased reporter signal.

Methodology:

HEK293t cells are transfected with a plasmid containing the luciferase reporter gene driven by an NF-κB promoter. caymanchem.com

The cells are then treated with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound. bpsbioscience.com

Luciferase activity is measured to determine the extent of pathway inhibition. moleculardevices.com

Uptake Studies

Understanding the cellular uptake of a compound is crucial for interpreting its biological activity and pharmacokinetic properties. While specific uptake studies for this compound are not available, general methodologies can be described.

Cellular uptake can be assessed using techniques such as:

Fluorescence Microscopy: If the compound is intrinsically fluorescent or can be tagged with a fluorescent probe without altering its properties, its accumulation and subcellular localization can be visualized.

Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive technique can quantify the intracellular concentration of the compound after incubation with cells.

Studies on other nanoparticles and small molecules have shown that uptake can occur via active transport mechanisms like endocytosis or through passive diffusion, depending on the physicochemical properties of the compound. nih.gov

Bacterial and Fungal Growth Inhibition Assays

The indole (B1671886) nucleus is a common scaffold in compounds with antimicrobial properties. Therefore, evaluating the potential antibacterial and antifungal activity of this compound is a logical step in its preclinical profiling.

The primary method for assessing antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. idexx.dknih.govnih.gov

Research on Related Indole Derivatives: Some 2-phenylindole derivatives have been reported to exhibit antibacterial and antifungal activities.

Example Data Table (Hypothetical MIC values for this compound):

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria32
Candida albicansFungus8
Aspergillus nigerFungus16

This table presents hypothetical MIC values, suggesting potential moderate antimicrobial activity.

Animal Models for Efficacy Studies

In vivo animal models are essential for evaluating the therapeutic efficacy of a drug candidate in a living organism. For a compound with potential anti-cancer activity, particularly one targeting angiogenesis, xenograft models are the gold standard.

Human Tumor Xenograft Models: In these models, human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, the animals are treated with the test compound to assess its effect on tumor growth.

Preclinical Studies with Cediranib: Cediranib has been extensively studied in various preclinical xenograft models, demonstrating broad-spectrum activity against a variety of human malignancies through an anti-angiogenic mechanism. nih.gov It has shown efficacy in models of childhood cancers, including sarcomas and glioblastoma. nih.gov In glioblastoma models, Cediranib was shown to inhibit angiogenesis and normalize tumor vasculature, leading to a reduction in vasogenic brain edema. nih.gov

Example Efficacy Study Design (Hypothetical):

Human glioblastoma cells (e.g., U87-MG) are subcutaneously injected into nude mice.

When tumors reach a palpable size, mice are randomized into a control group (vehicle) and a treatment group (this compound).

Tumor volume is measured regularly.

At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).

Hypothetical In Vivo Efficacy Data:

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1500-
This compound60060

This table illustrates a significant reduction in tumor growth in the treated group, indicating in vivo efficacy.

Anti-inflammatory Models

The anti-inflammatory potential of indole derivatives has been explored using various preclinical models. These models are designed to mimic the physiological and pathological processes of inflammation.

In Vitro Models: Initial screening for anti-inflammatory activity often involves in vitro assays that measure the inhibition of key inflammatory mediators and enzymes. For instance, the inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes is a common primary screen. Derivatives of 2-(4-methylsulfonylphenyl) indole have demonstrated selective inhibitory activity towards COX-2. nih.gov

In Vivo Models: A widely used in vivo model for acute inflammation is the carrageenan-induced paw edema test in rodents. mdpi.commdpi.com In this model, the injection of carrageenan into the paw induces a localized inflammatory response, characterized by edema, which can be quantified over time. The reduction in paw volume in response to treatment with a test compound, compared to a control group, indicates anti-inflammatory activity. For example, certain 2-(4-methylsulfonylphenyl) indole derivatives have shown a significant reduction in inflammation in this model, comparable to standard drugs like celecoxib and indomethacin (B1671933). nih.gov Another model is the lipopolysaccharide (LPS)-induced systemic inflammation model, which can be used to assess the effect of a compound on pro-inflammatory cytokines like TNF-α. mdpi.comnih.gov

Table 1: In Vivo Anti-inflammatory Activity of 2-(4-methylsulfonylphenyl) Indole Derivatives in the Carrageenan-Induced Paw Edema Model

Compound Percentage Reduction of Inflammation after 6h Reference
7a-k, 8a-c, 9a-c 56.4–93.5% nih.gov
Celecoxib 94.7% nih.gov
Indomethacin 96.6% nih.gov

Anti-parasitic Models

The evaluation of anti-parasitic activity involves both in vitro and in vivo models targeting specific parasites. While direct studies on this compound are not available, research on other nitrogen-containing heterocyclic compounds provides a basis for potential testing models.

In Vitro Models: In vitro cultivation of parasites is the primary method for initial screening of anti-parasitic compounds. For instance, to test for activity against Leishmania major, promastigotes and amastigotes of the parasite are cultured and exposed to the test compound to determine the EC50 value (the concentration that inhibits 50% of the parasite's growth). nih.govnih.gov Similarly, for Toxoplasma gondii, the activity can be assessed against tachyzoites cultured in human foreskin fibroblasts. nih.govnih.gov

In Vivo Models: While in vitro results are indicative, in vivo models are necessary to confirm efficacy. For leishmaniasis, animal models such as BALB/c mice infected with Leishmania species can be used. The effectiveness of a compound is determined by measuring the reduction in lesion size or parasite burden in treated animals compared to untreated controls.

Models for Antimicrobial Activity

The antimicrobial potential of indole derivatives has been investigated against a range of bacterial and fungal pathogens.

In Vitro Models: The primary in vitro models for assessing antimicrobial activity are the determination of the Minimum Inhibitory Concentration (MIC) and the diameter of the inhibition zone in agar diffusion assays. nih.gov These tests are conducted against a panel of clinically relevant Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus (including MRSA), Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, as well as fungal strains. nih.govnih.gov For instance, certain 2-(4-methylsulfonylphenyl) indole derivatives have demonstrated potent antibacterial activity against these strains. nih.gov

In Vivo Models: To confirm in vitro findings, in vivo models of infection are utilized. A common model is the mouse pneumonia model, where mice are infected with a pathogen like K. pneumoniae. The efficacy of the test compound is evaluated by monitoring the survival rate of the mice, the bacterial load in the lungs, and the extent of pathological tissue damage. nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Indole Derivatives

Compound Target Organism MIC (µg/mL) Reference
7g MRSA, E. coli, K. pneumoniae, P. aeruginosa, A. baumannii - nih.gov
3I-3U, 4L-4P ESKAPE strains, MRSA 2–16 nih.gov
5N-5P ESKAPE strains, MRSA 2–16 nih.gov

In Vivo Analgesic Activity Models

Several in vivo models are available to assess the analgesic properties of a compound, targeting different types of pain.

Formalin Test: This model is used to assess a compound's efficacy against both neurogenic (first phase) and inflammatory (second phase) pain. The test involves injecting a dilute formalin solution into the paw of a rodent and observing the amount of time the animal spends licking or biting the injected paw. A reduction in this behavior indicates an analgesic effect. A compound with a 5-cyanoindole core, structurally related to the subject of this article, was screened for its ability to inhibit the second phase of the formalin test. nih.gov

Spinal Nerve Ligation (SNL) Model: This is a model of neuropathic pain. In this model, a spinal nerve is tightly ligated, leading to persistent pain behaviors such as a lowered paw withdrawal threshold to a mechanical stimulus. An increase in the withdrawal threshold after administration of the test compound suggests analgesic activity against neuropathic pain. In the SNL model, a novel multitarget analgesic produced dose-dependent analgesic effects. nih.gov

Acetic Acid-Induced Writhing Test: This is a model for visceral pain. The intraperitoneal injection of acetic acid causes characteristic abdominal constrictions, or "writhes." A reduction in the number of writhes is indicative of peripheral analgesic activity.

Hot Plate and Tail-Flick Tests: These models are used to evaluate central analgesic activity. They measure the latency of a rodent's response to a thermal stimulus. An increase in the reaction time suggests a centrally mediated analgesic effect.

Receptor Antagonism Models

The indole nucleus is a common scaffold in compounds targeting various receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors.

In Vitro Models: Receptor binding assays are the primary in vitro method to determine the affinity of a compound for a specific receptor. These assays typically use cell membranes expressing the receptor of interest and a radiolabeled ligand. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated. For example, conformationally flexible analogues of sertindole, which contain a 1-(4-fluorophenyl)-1H-indol-3-yl moiety, have been evaluated for their binding affinities to serotonin 5-HT2A and dopamine D2 receptors. nih.gov

Functional Assays: In addition to binding assays, in vitro functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays can measure changes in second messenger levels (e.g., cAMP, inositol phosphates) or receptor-mediated signaling pathways in response to the compound.

In Vivo Models: The in vivo functional consequences of receptor antagonism can be assessed through various behavioral models. For example, the antipsychotic potential of dopamine D2 receptor antagonists can be evaluated in models of psychosis, such as amphetamine-induced hyperlocomotion in rodents. The anxiolytic or antidepressant effects of 5-HT receptor antagonists can be studied in models like the elevated plus-maze or the forced swim test, respectively.

Table 3: Receptor Binding Affinities of Sertindole Analogues

Receptor Binding Affinity Reference
Serotonin 5-HT2A High nih.gov
Dopamine D2 High nih.gov
Alpha 1 Adrenoceptors High nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Findings

A thorough review of existing scientific literature reveals a notable scarcity of research focused specifically on 2-(4-fluorophenyl)-5-methyl-1H-indole. While the broader class of 2-phenylindole (B188600) derivatives has been a subject of intense study for their pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, this particular derivative remains largely uncharacterized. nih.govresearchgate.net

The available academic findings are primarily centered on structurally related analogs. For instance, a detailed crystallographic study has been conducted on 2-(4-fluorophenyl)-3-methyl-1H-indole , a constitutional isomer of the title compound. nih.gov This study provides valuable insight into the solid-state conformation and intermolecular interactions, such as the N-H hydrogen forming an interaction with the π system of an adjacent indole (B1671886), but it does not offer biological data. nih.gov Additionally, the non-fluorinated parent compound, 5-methyl-2-phenyl-1H-indole , is documented in chemical databases, but without extensive biological evaluation.

This lack of direct research highlights a significant gap in the current understanding of how the specific combination of a 4-fluorophenyl group at the 2-position and a methyl group at the 5-position influences the biological profile of the indole scaffold.

Unexplored Research Avenues and Gaps in Knowledge

The absence of dedicated studies on this compound presents a fertile ground for new research initiatives. The primary gap is the complete lack of data on its biological activities. Future research should systematically explore its therapeutic potential across several key areas where indole derivatives have historically shown promise.

Key Unexplored Research Areas:

Systematic Synthesis and Characterization: While established methods like the Fischer, Bischler, or palladium-catalyzed Sonogashira coupling reactions are applicable for synthesizing 2-arylindoles, a documented, optimized synthesis for this compound is needed. organic-chemistry.orgnih.govtestbook.com The classic Fischer indole synthesis, for example, involves the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions and remains a widely used method for creating indole rings. wikipedia.orgbyjus.com

Comprehensive Biological Screening: A broad-based screening of the compound's activity is a critical next step. Based on the known activities of analogous indole structures, several therapeutic areas warrant investigation.

Potential Therapeutic Area Rationale Based on Structurally Similar Compounds Relevant Biological Targets
Anticancer 2-phenylindole derivatives have shown potent antiproliferative activity against various cancer cell lines, including lung and breast cancer. researchgate.netnih.govresearchgate.net The indole scaffold is a key component of tubulin polymerization inhibitors like Vinorelbine. mdpi.comTubulin, Tyrosine Kinases (e.g., VEGFR-2), EGFR, NFκB nih.govnih.govwikipedia.org
Anti-inflammatory The indole core is present in well-known NSAIDs like Indomethacin (B1671933). Novel indole derivatives have been developed as selective COX-2 inhibitors. nih.gov Some 2-arylindoles are also known inhibitors of nitric oxide synthase (NOS). nih.govCOX-1, COX-2, 5-LOX, Nitric Oxide Synthase (NOS) nih.gov
Antimicrobial Various indole derivatives have demonstrated activity against a range of bacterial and fungal pathogens. nih.govBacterial and Fungal Cellular Pathways
Neuroprotection Indole-based compounds have been investigated as ligands for serotonin (B10506) receptors and as inhibitors of enzymes like monoamine oxidase B (MAO-B), which are relevant to neurodegenerative diseases. mdpi.comSerotonin Receptors (e.g., 5-HT1A, 5-HT2A), MAO-B

Structure-Activity Relationship (SAR) Studies: Following initial screening, the synthesis and evaluation of a library of related derivatives would be crucial. This would involve modifying the substituents on both the indole ring and the 2-phenyl ring to understand how these changes impact biological activity and selectivity.

Potential for Development of Novel Therapeutic Agents based on this compound Scaffold

The this compound scaffold is a "privileged structure," a molecular framework that is able to bind to multiple biological targets with high affinity, making it an excellent starting point for drug discovery. nih.govrsc.org The specific combination of substituents on this scaffold offers several potential advantages for developing novel therapeutic agents.

The 2-phenylindole core is a well-established pharmacophore with diverse biological activities. researchgate.netrsc.org The introduction of a fluorine atom at the para-position of the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. nih.gov For example, fluorination has been shown to enhance the binding interaction of some indole derivatives with the EGFR T790M mutant. nih.gov

The methyl group at the 5-position of the indole ring can also positively influence the compound's biological profile. This small alkyl group can enhance binding to hydrophobic pockets in target proteins and provides a potential site for further chemical modification to optimize activity and selectivity.

The therapeutic potential of this scaffold is underscored by the significant biological activities observed in closely related molecules.

Table of Biologically Active Indole Analogs:

Compound/Derivative Class Key Structural Features Reported Biological Activity Reference
2-Arylindole Derivatives3-cyano and 3-carboxaldehyde oxime substituted 2-phenylindolesPotent inhibitors of nitric oxide (NO) production and NFκB. nih.gov
N-methylsulfonyl-indole DerivativesThiazolidinone moiety attached to an N-methylsulfonyl-indole coreDual COX-2/5-LOX inhibitory activity with a good cardiovascular profile. nih.gov
Indole-Chalcone DerivativesIndole linked to a chalcone (B49325) moietyPotent growth inhibitor of numerous human cancer cell lines. nih.gov
2-Phenylindole DerivativesVaried substituents on the phenyl ring and indole nitrogenAntitumor activity against breast cancer cell lines (MDA-MB-231 and MCF-7). researchgate.net

Given the proven track record of the indole scaffold and the strategic placement of its substituents, this compound represents a molecule of significant interest. A systematic investigation into its synthesis and biological properties could unlock new avenues for the development of potent and selective therapeutic agents for a range of diseases, from cancer to chronic inflammatory conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.